Bis(diethyl-D-tartrateglycolato)diboron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

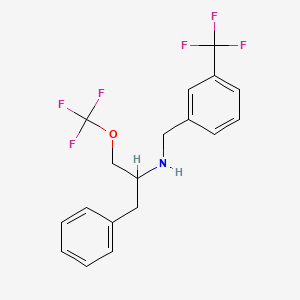

Bis(diethyl-D-tartrateglycolato)diboron (CAS Number 312693-46-2) is a boron-containing compound. Its chemical formula is : this compound (CAS Number: 312693-46-2) is a boron-containing compound. Its chemical formula is C₁₆H₂₄B₂O₁₂ . The compound consists of two diethyl tartrate (glycolato) ligands coordinated to a central diboron core. The stereochemistry of the ligands contributes to its unique properties .

Preparation Methods

a. Synthetic Routes

The synthesis of Bis(diethyl-D-tartrateglycolato)diboron involves the reaction of diethyl tartrate with boric acid or boron trifluoride etherate. The resulting compound forms a stable chelate structure with two boron atoms.

b. Reaction Conditions

- Reagents : Diethyl tartrate, boric acid, or boron trifluoride etherate.

- Solvent : Organic solvents such as chloroform or dichloromethane.

- Temperature : Typically performed at room temperature or slightly elevated temperatures.

c. Industrial Production Methods

While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale.

Chemical Reactions Analysis

Bis(diethyl-D-tartrateglycolato)diboron participates in various reactions:

- Oxidation : It can undergo oxidation reactions, yielding boronic acids or esters.

- Reduction : Reduction of the compound leads to boron-containing derivatives.

- Substitution : The ligands can be replaced by other groups.

- Common Reagents : Boron-based reagents, reducing agents, and transition metal catalysts.

- Major Products : Boronic acids, esters, or other functionalized derivatives.

Scientific Research Applications

Bis(diethyl-D-tartrateglycolato)diboron finds applications in:

- Organic Synthesis : As a versatile boron source for Suzuki-Miyaura cross-coupling reactions.

- Medicinal Chemistry : Used in drug discovery due to its boron-containing pharmacophore.

- Materials Science : Incorporation into polymers and materials for enhanced properties.

- Catalysis : As a ligand in transition metal-catalyzed reactions.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In catalysis, it acts as a ligand, facilitating bond formation. In medicinal chemistry, it interacts with biological targets, influencing cellular processes.

Comparison with Similar Compounds

Bis(diethyl-D-tartrateglycolato)diboron stands out due to its chelating ligands and boron centers. Similar compounds include other boron-containing molecules like boronic acids, boronate esters, and boron clusters.

Properties

IUPAC Name |

diethyl 2-[4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOXKUBPSYCAFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24B2O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)

![2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine](/img/structure/B12114399.png)

![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)

![(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)

![2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12114430.png)